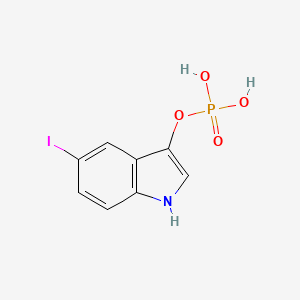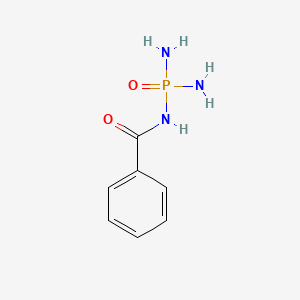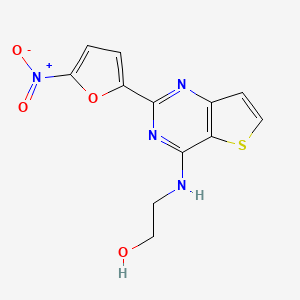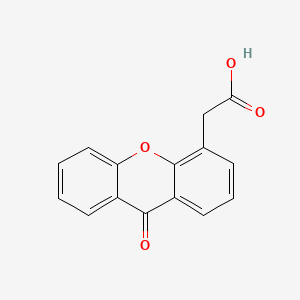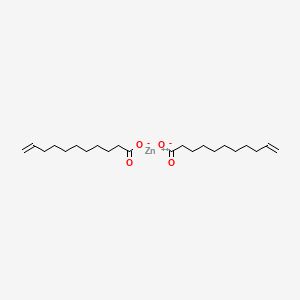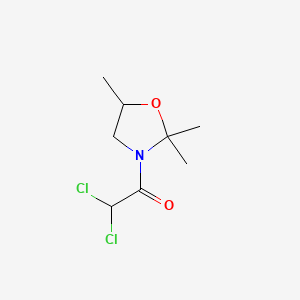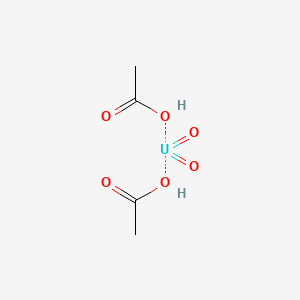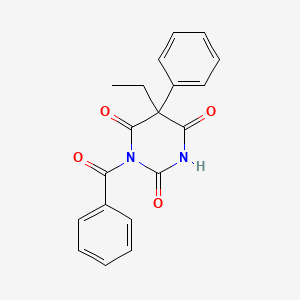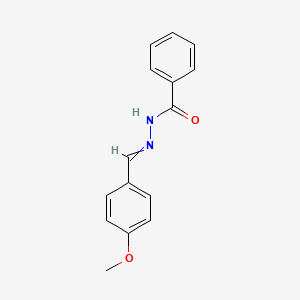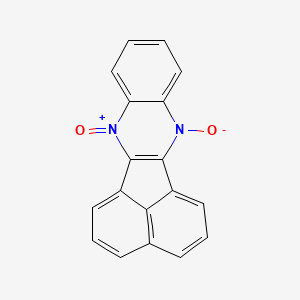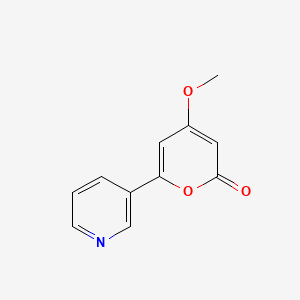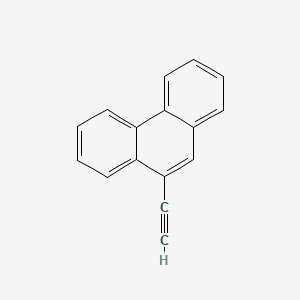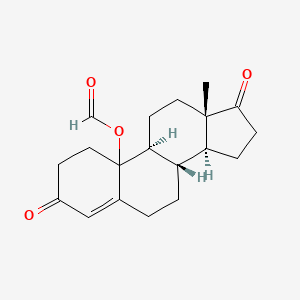![molecular formula C20H27NO2 B1202324 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol is a natural product found in Aconitum talassicum, Aconitum sachalinense, and other organisms with data available.
Scientific Research Applications
Synthesis and Characterization
- The compound 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.0^1,8.0^5,17.0^7,16.0^9,14.0^14,18]nonadecane-13,19-diol has been utilized in the synthesis of various organic compounds. For example, research has shown its involvement in the synthesis of substituted tetrahydropyridines, highlighting its utility in creating novel chemical structures with potential applications in various fields, such as pharmaceuticals and material science (Pavel', Tilichenko, 1979).
Molecular Structure Studies
- The compound's molecular structure and derivatives have been a subject of study, contributing to the understanding of complex chemical reactions and interactions. This knowledge is essential for the development of new materials and drugs. For instance, research into tetraazabenz[cd]azulene derivatives offers insights into the molecular structure and potential applications of these compounds (Imafuku, Sumio, Matsumura, 1980).
Applications in Medicinal Chemistry
- Research has demonstrated the role of this compound in the synthesis of complex molecules with potential medicinal applications. For instance, the synthesis of (±)-methyl atis-16-en-19-oate, a compound with potential pharmacological properties, illustrates the compound's relevance in medicinal chemistry (Toyota, Wada, Fukumoto, Ihara, 1998).
Biochemical Research
- This compound has been studied in the context of biochemical research, particularly in understanding DNA methylation processes and their implications for cellular functions (Glazer, Peale, Beisler, Abbasi, 1980). Such studies are crucial for understanding the underlying mechanisms of various diseases and developing targeted therapies.
Chemical Stability and Reactivity
- Investigations into the chemical properties of this compound have provided insights into its stability and reactivity, which are essential for its practical applications in synthesis and material sciences. Research on polymer-bound selenium coronands, for example, has revealed information about the stability and reactivity of compounds related to 5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.0^1,8.0^5,17.0^7,16.0^9,14.0^14,18]nonadecane-13,19-diol (Cordova-Reyes, Hu, Gu, Vandenhoven, Mohammed, Holdcroft, Pinto, 1996).
Exploration of Antitumor Properties
- This compound has been instrumental in the development of new molecules with potential antitumor properties, as shown in the rational design and synthesis of tropane-based compounds (Ismail, George, Serya, Baselious, El‐Manawaty, Shalaby, Girgis, 2016). These studies are pivotal in the ongoing search for more effective cancer treatments.
properties
Product Name |
5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol |
InChI |
InChI=1S/C20H27NO2/c1-9-10-6-11-16-19-5-3-4-18(2)8-21(16)12(14(18)19)7-20(11,17(9)23)15(19)13(10)22/h10-17,22-23H,1,3-8H2,2H3 |
InChI Key |
SYQIMSBCRURKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC34C1C5CC67C3C(C(CC6C4N5C2)C(=C)C7O)O |
synonyms |
hetisan-11,15-diol kobusine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



